molecular formula C7H8N2O2 B1301403 5-(Methylamino)nicotinic acid CAS No. 91702-88-4

5-(Methylamino)nicotinic acid

Cat. No.: B1301403
CAS No.: 91702-88-4
M. Wt: 152.15 g/mol
InChI Key: XZSWHQCDTYJZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylamino)nicotinic acid is an organic compound with the molecular formula C7H8N2O2. It is a derivative of nicotinic acid, where a methylamino group is substituted at the 5-position of the pyridine ring.

Biochemical Analysis

Biochemical Properties

5-(Methylamino)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in redox reactions. The compound can influence the activity of enzymes involved in these pathways, such as NAD synthetase and NAD kinase . Additionally, this compound may interact with specific receptors and transporters, affecting cellular uptake and metabolism.

Cellular Effects

This compound has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of sirtuins, a family of proteins involved in cellular stress responses and aging . By affecting sirtuin activity, this compound can impact processes such as DNA repair, apoptosis, and metabolic regulation. Furthermore, it may alter the expression of genes involved in oxidative stress and inflammation, thereby influencing cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . This inhibition can result in altered DNA repair processes and increased sensitivity to DNA-damaging agents. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular metabolism, gene expression, and overall cellular health. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and improved stress responses . At high doses, it can cause toxic or adverse effects, including liver damage, oxidative stress, and inflammation. Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and potential side effects in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to NAD and NADP biosynthesis. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are essential for NAD biosynthesis . These interactions can influence metabolic flux and the levels of key metabolites, affecting overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects. The distribution of this compound within tissues can also influence its overall pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylamino)nicotinic acid typically involves the methylation of nicotinic acid followed by amination. One common method includes the reaction of nicotinic acid with methylamine under controlled conditions to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of nicotinic acid derivatives often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is efficient but produces nitrous oxide as a by-product, which poses environmental challenges .

Chemical Reactions Analysis

Types of Reactions: 5-(Methylamino)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(Methylamino)nicotinic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5-(Methylamino)nicotinic acid is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .

Properties

IUPAC Name

5-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-8-6-2-5(7(10)11)3-9-4-6/h2-4,8H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSWHQCDTYJZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365987
Record name 5-(METHYLAMINO)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91702-88-4
Record name 5-(Methylamino)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91702-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(METHYLAMINO)NICOTINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylamino)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The intermediate methyl 5-methylamino-nicotinate has been obtained as follows: reaction of methylamine (40% in water) with 5-bromo-nicotinic acid in autoclave at 140° C. for seven hours gives 5-methylamino-nicotinic acid, m.p. 239°-242° C. from ethanol/water; this acid reacts with SOCl in methanol under reflux for seven hours to afford the ester (methyl 5-methylaminonicotinate; m.p. 113°-115° C., from petroleum ether.
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylamino)nicotinic acid
Reactant of Route 2
Reactant of Route 2
5-(Methylamino)nicotinic acid
Reactant of Route 3
Reactant of Route 3
5-(Methylamino)nicotinic acid
Reactant of Route 4
Reactant of Route 4
5-(Methylamino)nicotinic acid
Reactant of Route 5
Reactant of Route 5
5-(Methylamino)nicotinic acid
Reactant of Route 6
5-(Methylamino)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.